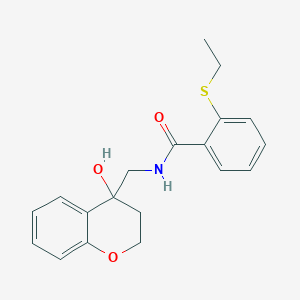
2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, including hypercholesterolemia and atherosclerosis. The compound has been shown to have a unique mechanism of action that targets multiple pathways involved in cholesterol metabolism and inflammation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- A study by Limban et al. (2011) discussed the synthesis of new acylthiourea derivatives, including compounds similar to 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide. These compounds exhibited antimicrobial activity at low concentrations against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).
Metalloligands and Magnetic Properties
- Another study by Costes et al. (2010) explored the use of similar ligands in the creation of anionic metalloligands, which were then used to synthesize tetranuclear complexes. These complexes displayed properties of single-molecule magnets and single-chain magnets, indicating potential applications in materials science and nanotechnology (Costes et al., 2010).
Neuroleptic Activity
- Research by Iwanami et al. (1981) on benzamides, which are structurally related to the compound , revealed potential neuroleptic activity. This indicates possible applications in the development of treatments for neurological and psychiatric disorders (Iwanami et al., 1981).
Inhibitors of Stearoyl-CoA Desaturase-1
- A study by Uto et al. (2009) focused on benzamides as inhibitors of Stearoyl-CoA desaturase-1, suggesting potential applications in treating metabolic disorders (Uto et al., 2009).
Spectroscopic and Anti-Cancer Evaluation
- Rizk et al. (2021) conducted a study on metal complexes of similar compounds, revealing their potential in anti-cancer treatments. The compounds showed significant toxicity against human colon carcinoma cells, suggesting applications in cancer therapy (Rizk et al., 2021).
Antipathogenic Activity
- Limban et al. (2011) also synthesized acylthioureas with significant antipathogenic activity, especially against strains known for biofilm formation. This indicates potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUGREAJYMJXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


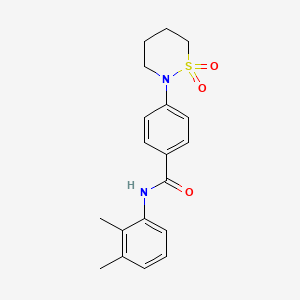
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

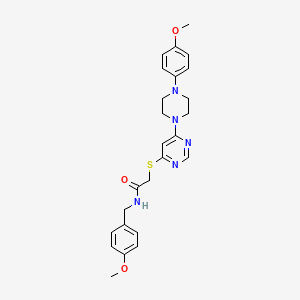

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

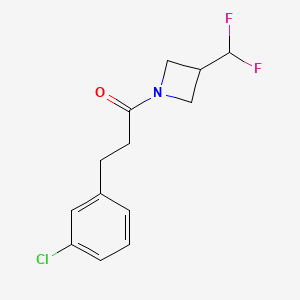
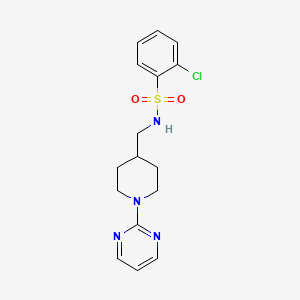

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)

